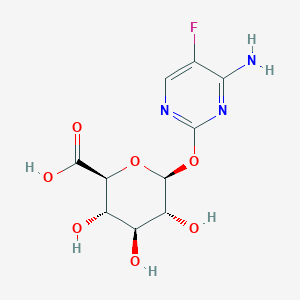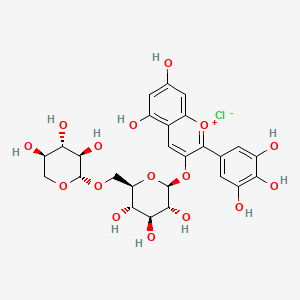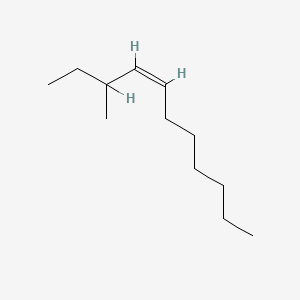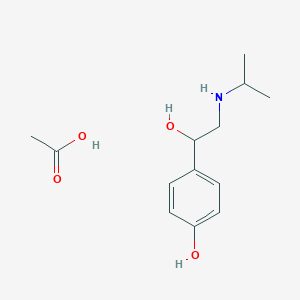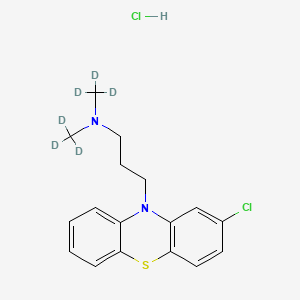
Chlorpromazin-d6-Hydrochlorid
Übersicht
Beschreibung
Chlorpromazin (D6-Hydrochlorid) ist eine deuterierte Form von Chlorpromazinhydrochlorid, einem typischen Antipsychotikum, das hauptsächlich zur Behandlung von psychotischen Störungen wie Schizophrenie eingesetzt wird. Es wird auch zur Behandlung von bipolarer Störung, schweren Verhaltensstörungen bei Kindern, Übelkeit und Erbrechen, Angstzuständen vor Operationen und hartnäckigem Schluckauf verwendet . Chlorpromazin wurde 1950 entwickelt und gilt als einer der großen Fortschritte in der Geschichte der Psychiatrie .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Chlorpromazin (D6-Hydrochlorid) beinhaltet die Deuterierung von Chlorpromazin. Die allgemeine Syntheseroute für Chlorpromazin beinhaltet die Reaktion von 2-Chlorphenothiazin mit N,N-Dimethyl-3-chlorpropylamin unter bestimmten Bedingungen . Der Deuterierungsprozess beinhaltet den Austausch von Wasserstoffatomen durch Deuterium, der durch verschiedene Methoden wie katalytischen Austausch oder chemische Reaktion mit deuterierten Reagenzien erreicht werden kann .
Industrielle Produktionsmethoden
Die industrielle Produktion von Chlorpromazin (D6-Hydrochlorid) folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts sicherzustellen. Der Produktionsprozess ist streng reguliert, um pharmazeutische Standards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
Chlorpromazin (D6-Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen untersucht.
Industrie: Wird bei der Entwicklung von schnell zerfallenden Tablettenformulierungen und Retardtabletten verwendet
Wirkmechanismus
Chlorpromazin (D6-Hydrochlorid) wirkt als Antagonist an verschiedenen postsynaptischen Rezeptoren, darunter dopaminerge Rezeptoren (D1, D2, D3 und D4), serotonerge Rezeptoren (5-HT1 und 5-HT2), Histamin-H1-Rezeptoren, α1-adrenerge Rezeptoren und muskarinische Acetylcholinrezeptoren . Durch die Blockierung dieser Rezeptoren reduziert Chlorpromazin die dopaminerge Transmission, was vermutlich für seine antipsychotischen Wirkungen verantwortlich ist .
Wirkmechanismus
Target of Action
Chlorpromazine-d6 Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . It also interacts with serotonergic (5-HT), muscarinic, and α1-adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function .
Mode of Action
Chlorpromazine-d6 Hydrochloride acts as an antagonist on its primary targets, blocking their normal function . By blocking dopaminergic receptors, it reduces dopaminergic transmission within the brain . This action is thought to contribute to its antipsychotic effects . Its interaction with other receptors like serotonergic and muscarinic receptors contributes to its anxiolytic, antidepressive, and antiaggressive properties .
Pharmacokinetics
Chlorpromazine-d6 Hydrochloride exhibits multicompartmental pharmacokinetics with wide between-subject variability . It is extensively metabolized in the liver, primarily by demethylation and amine oxidation . The drug is rapidly and virtually completely absorbed orally, but it undergoes significant first-pass metabolism, resulting in a low percentage reaching the systemic circulation intact . It is widely distributed into most body tissues and fluids and crosses the blood-brain barrier .
Result of Action
The blockade of dopaminergic receptors by Chlorpromazine-d6 Hydrochloride can lead to a reduction in symptoms of schizophrenia and other psychotic disorders . Its antiemetic activity can help control nausea and vomiting , and its sedative effects can reduce preoperative anxiety . It can also cause side effects such as extrapyramidal symptoms due to its impact on motor control pathways .
Action Environment
The action of Chlorpromazine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and first-pass metabolism can be affected by factors such as the individual’s genetic makeup , liver function , and the presence of other drugs . Furthermore, its antiviral activity against SARS-CoV-2 has been proposed, suggesting that it may interact with viral proteins and influence viral entry into cells .
Biochemische Analyse
Biochemical Properties
Chlorpromazine-d6 Hydrochloride interacts with various enzymes and proteins. It is an antagonist of dopamine D2, D3, and D4 receptors, as well as the serotonin (5-HT) receptor subtype 5-HT2A . It also antagonizes histamine H1, alpha1A-, alpha2B-, and alpha2C-adrenergic, and M3 muscarinic acetylcholine receptors . These interactions influence various biochemical reactions, altering neurotransmitter signaling pathways.
Cellular Effects
Chlorpromazine-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the viability of certain cell lines , potentially due to its impact on cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of Chlorpromazine-d6 Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by blocking dopamine and serotonin receptors, thereby inhibiting the signaling pathways associated with these neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpromazine-d6 Hydrochloride can change over time. It has been observed that Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .
Dosage Effects in Animal Models
The effects of Chlorpromazine-d6 Hydrochloride vary with different dosages in animal models . For instance, in horses, Chlorpromazine is often used as a calming agent, with oral suspensions and solutions being the preferred form of dosage . The effects can vary depending on the dosage, with higher doses potentially leading to adverse effects .
Metabolic Pathways
Chlorpromazine-d6 Hydrochloride is involved in various metabolic pathways. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation .
Subcellular Localization
It has been suggested that Chlorpromazine may perturb the subcellular localization of certain mutated receptor tyrosine kinases, thereby blocking their signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chlorpromazine (D6 hydrochloride) involves the deuteration of chlorpromazine. The general synthetic route for chlorpromazine includes the reaction of 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine under specific conditions . The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reaction with deuterated reagents .
Industrial Production Methods
Industrial production of chlorpromazine (D6 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is strictly regulated to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Chlorpromazin (D6-Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Oxidation: Chlorpromazin kann mit Reagenzien wie Cer(IV) in sauren Medien oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen, häufig unter Verwendung von Halogenierungsmitteln oder Nukleophilen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Chlorpromazinsulfoxid (aus Oxidation) und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien .
Vergleich Mit ähnlichen Verbindungen
Chlorpromazin (D6-Hydrochlorid) wird mit anderen Phenothiazinderivaten wie Levomepromazin und Promethazin verglichen . Obwohl alle diese Verbindungen eine ähnliche Grundstruktur aufweisen, ist Chlorpromazin einzigartig in seinem breiteren Rezeptorantagonismusprofil und seiner historischen Bedeutung als erstes Antipsychotikum . Weitere ähnliche Verbindungen umfassen:
Levomepromazin: Wird hauptsächlich wegen seiner sedativen und antiemetischen Eigenschaften eingesetzt.
Promethazin: Wird häufig als Antihistaminikum und Antiemetikum eingesetzt.
Die einzigartige Kombination von Rezeptorantagonismus und der bahnbrechende Rolle von Chlorpromazin in der Psychiatrie machen es zu einer bedeutenden Verbindung sowohl in klinischen als auch in Forschungsumgebungen .
Eigenschaften
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746836 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-46-4 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


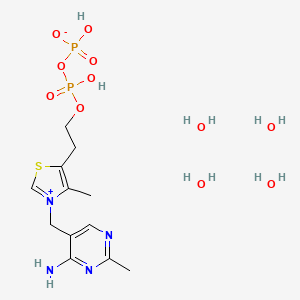

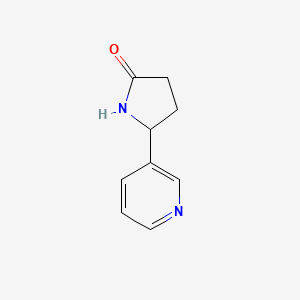



![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)
